
5-(2,2-Dimethyl-propionylamino)-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “5-(2,2-Dimethyl-propionylamino)-nicotinic acid” is not available in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, chemical formula, form, and more. For “5-(2,2-Dimethyl-propionylamino)-nicotinic acid”, such specific information is not available in the sources .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research on nicotinic acid derivatives has shown promising applications in agriculture, particularly in the development of herbicides. A study by Chen Yu et al. (2021) explored the synthesis and herbicidal activity of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some compounds exhibited excellent herbicidal activity against certain weed species, highlighting the potential of nicotinic acid derivatives in creating new herbicides for monocotyledonous weeds Chen Yu et al., 2021.
Industrial Production
Nicotinic acid is also significant in industrial applications, particularly in the production of essential nutrients. Dawid Lisicki et al. (2022) conducted a review on ecological methods for producing nicotinic acid, focusing on green chemistry approaches to meet the demands of industrial production without burdening the environment. This research underscores the importance of developing sustainable production methods for nicotinic acid Dawid Lisicki et al., 2022.
Lipid-Lowering Effects
Nicotinic acid's role in lipid regulation has been extensively studied, with some research focusing on its mechanisms of action beyond its effects on cholesterol levels. For instance, research by S. Tunaru et al. (2003) identified the orphan G-protein-coupled receptor, PUMA-G/HM74, as a nicotinic acid receptor involved in the anti-lipolytic effects of nicotinic acid in adipose tissue. This discovery contributes to our understanding of how nicotinic acid can influence lipid metabolism and cardiovascular health S. Tunaru et al., 2003.
Anti-inflammatory and Anti-atherosclerotic Effects
Nicotinic acid's potential to inhibit atherosclerosis progression through mechanisms independent of its lipid-modifying effects has been highlighted in studies. Martina Lukasova et al. (2011) demonstrated that nicotinic acid can reduce the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells, suggesting anti-inflammatory properties that may be beneficial in treating atherosclerosis and other diseases Martina Lukasova et al., 2011.
Chemical Synthesis and Molecular Studies
The versatility of nicotinic acid derivatives in chemical synthesis is evident in research aimed at developing new molecular scaffolds. Studies like the one by D. Dar'in et al. (2008) on the cyclocondensation of nicotinic acid N-oxides with diamino compounds have expanded the toolbox for synthetic chemists, enabling the creation of novel nicotinic acid-based compounds with potential applications in medicinal chemistry and beyond D. Dar'in et al., 2008.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYHNBAUXHABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640081 |
Source


|
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethyl-propionylamino)-nicotinic acid | |
CAS RN |
879326-77-9 |
Source


|
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

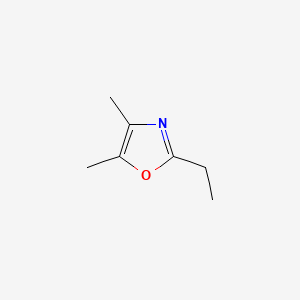
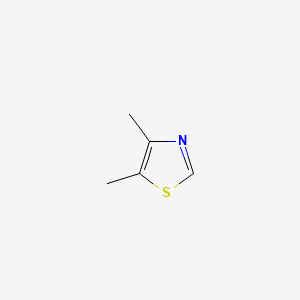






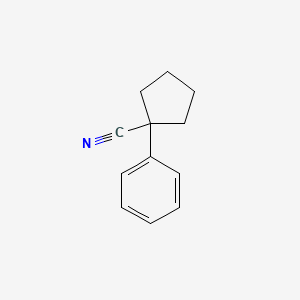

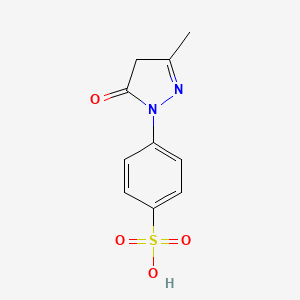
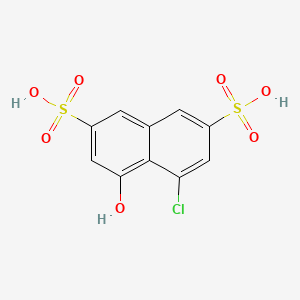
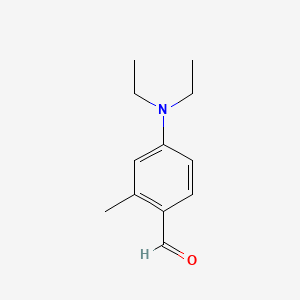
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)